
N,N-Dibutyltryptamine
説明
科学的研究の応用
Analytical Characterization of Tryptamines
- Analytical Characterization of N,N-diallyltryptamine (DALT) and Derivatives : A study by Brandt et al. (2017) investigated various N,N-dialkylated tryptamines, including N,N-Dibutyltryptamine, for their analytical properties. These compounds have been noted for their potential in both medicinal products and as 'research chemicals'. The study emphasized the importance of such analysis for understanding new substances emerging in various research areas.
Neurological and Physiological Effects
- Role in Tissue Protection, Regeneration, and Immunity : Frecska et al. (2013) explored the potential physiological mechanisms of N,N-Dimethyltryptamine (DMT) and suggested its possible biological functions beyond central nervous activity. The study, detailed in the Journal of Neural Transmission, highlights DMT's role in cellular protective mechanisms, which could have implications for the broader category of tryptamines including N,N-Dibutyltryptamine.
Potential Therapeutic Applications
- Neuroprotective Effects in Brain Ischemia : A 2020 study by Nardai et al. investigated the neuroprotective effects of DMT in a rat model of ischemic brain injury. The findings suggest potential therapeutic applications for tryptamines in reducing brain injury and promoting recovery post-ischemia.
将来の方向性
Future research on DBT could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand the safety and hazards associated with DBT use. The therapeutic potential of DBT, particularly for conditions like depression, anxiety, and post-traumatic stress disorder, could also be explored .
特性
IUPAC Name |
N-butyl-N-[2-(1H-indol-3-yl)ethyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-3-5-12-20(13-6-4-2)14-11-16-15-19-18-10-8-7-9-17(16)18/h7-10,15,19H,3-6,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLJUZWFWYEQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166255 | |
| Record name | N,N-Dibutyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dibutyltryptamine | |
CAS RN |
15741-77-2 | |
| Record name | N,N-Dibutyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15741-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dibutyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBUTYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFE8WT8WCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical methods are effective for detecting and quantifying DBT in biological samples?
A1: Several analytical techniques have proven effective in identifying and quantifying DBT and related tryptamine compounds.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity, with limits of detection (LODs) ranging from 0.5 to 15 μg/mL for various tryptamines. [] GC-MS is particularly useful for identifying compounds based on their fragmentation patterns. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers good sensitivity and selectivity, with LODs ranging from 0.3 to 1.0 μg/mL for various tryptamines. [] Different ionization techniques like electrospray ionization (ESI) can be coupled with LC to enhance sensitivity. []
- Micellar Electrokinetic Chromatography (MEKC): While less sensitive than GC-MS or LC-MS, MEKC provides a rapid separation method for tryptamines. [] Online sample concentration techniques, such as sweeping-MEKC and cation-selective exhaustive injection-sweep-MEKC (CSEI-sweep-MEKC), can significantly enhance MEKC sensitivity, achieving LODs in the ng/mL range. []
- Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOFMS): This technique can analyze a wide range of tryptamine compounds. MALDI and ESI ionization methods provide insights into specific fragmentation pathways, such as alpha-cleavage and beta-cleavage, which can help in identifying and differentiating tryptamines. []
Q2: How does the molecular structure of DBT, specifically the alkyl chain length, affect its migration behavior in different analytical techniques?
A2: The length of the alkyl chain on the amine group of DBT influences its migration behavior in various separation techniques.
- GC and HPLC: DBT, along with other N,N-dialkyltryptamines like DMT, DET, and DPT, shows a correlation between molecular weight and migration time. [] As the alkyl chain length increases, the molecular weight increases, leading to longer retention times in both GC and HPLC. []
- MEKC: While the general trend of increasing migration time with increasing alkyl chain length holds true for MEKC, the presence of micelles introduces an additional factor. The interaction of DBT with the micelles can influence its migration time, potentially altering the order of elution compared to GC or HPLC. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



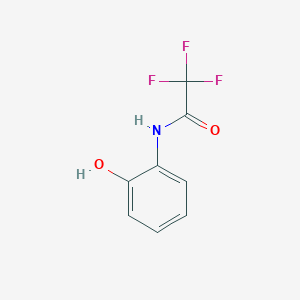

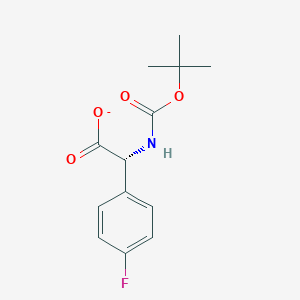

![[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate](/img/structure/B173629.png)
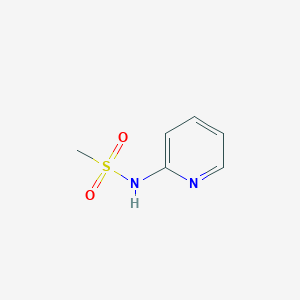

![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)
![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)
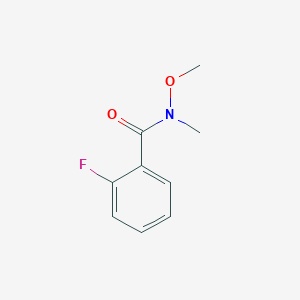

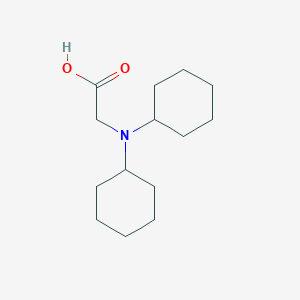
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)